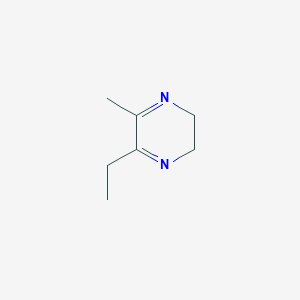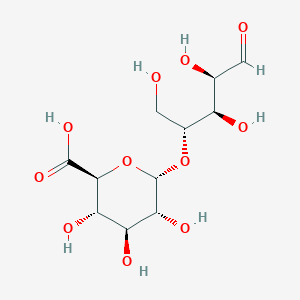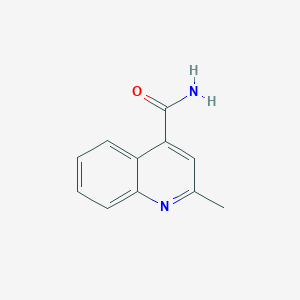
2-メチルキノリン-4-カルボキサミド
概要
説明
2-Methylquinoline-4-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The compound 2-Methylquinoline-4-carboxamide is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
科学的研究の応用
2-Methylquinoline-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the production of dyes, catalysts, and other industrial chemicals
作用機序
Target of Action
The primary target of 2-Methylquinoline-4-carboxamide is the Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.
Mode of Action
2-Methylquinoline-4-carboxamide interacts with its target, HDAC, by inhibiting its activity . The inhibition of HDAC leads to an increase in acetylation levels of histone proteins, thereby influencing the expression of genes regulated by the histone. This can result in various changes in cellular functions, depending on the genes affected.
Biochemical Pathways
The inhibition of HDAC by 2-Methylquinoline-4-carboxamide affects the histone acetylation-deacetylation pathway . This pathway plays a crucial role in the regulation of gene expression. By inhibiting HDAC, the compound prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene expression. The downstream effects of this can vary widely, as they depend on the specific genes that are upregulated.
Result of Action
The molecular effect of 2-Methylquinoline-4-carboxamide’s action is the increased acetylation of histones due to HDAC inhibition . On a cellular level, this can lead to changes in gene expression that may result in various outcomes, such as increased cell death or decreased proliferation in cancer cells .
生化学分析
Biochemical Properties
2-Methylquinoline-4-carboxamide plays a crucial role in biochemical reactions, primarily through its interaction with enzymes and proteins involved in cell proliferation and apoptosis. One of the key interactions is with protein kinases, which are essential regulators of cell survival and proliferation. Studies have shown that derivatives of quinoline-carboxamide, including 2-Methylquinoline-4-carboxamide, exhibit inhibitory activity against Pim-1 kinase, an enzyme implicated in cancer progression . This inhibition leads to the down-regulation of anti-apoptotic proteins such as Bcl-2 and the up-regulation of pro-apoptotic proteins like BAX and Caspase-3, thereby inducing apoptosis in cancer cells .
Cellular Effects
2-Methylquinoline-4-carboxamide has been observed to exert significant effects on various cell types and cellular processes. In cancer cells, it acts as an anti-proliferative agent, inhibiting cell growth and inducing apoptosis. This compound has shown efficacy against multiple cancer cell lines, including MCF-7 (breast cancer), CACO (colon cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) . The mechanism involves the modulation of cell signaling pathways, particularly those related to apoptosis and cell cycle regulation. Additionally, 2-Methylquinoline-4-carboxamide influences gene expression by altering the expression levels of genes involved in cell survival and death .
Molecular Mechanism
At the molecular level, 2-Methylquinoline-4-carboxamide exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of Pim-1 kinase, which disrupts the phosphorylation of downstream targets involved in cell survival and proliferation . This inhibition leads to the activation of apoptotic pathways, characterized by the cleavage of pro-Caspase into active Caspase-3, which then executes the cell death program
Temporal Effects in Laboratory Settings
The effects of 2-Methylquinoline-4-carboxamide have been studied over various time frames in laboratory settings. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 2-Methylquinoline-4-carboxamide can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
In animal models, the effects of 2-Methylquinoline-4-carboxamide vary with different dosages. At lower doses, the compound exhibits significant anti-cancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety. Threshold effects have also been noted, where a certain minimum concentration is required to elicit a therapeutic response .
Metabolic Pathways
2-Methylquinoline-4-carboxamide is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . This metabolic process may involve the formation of reactive intermediates, which could contribute to its cytotoxic effects at higher doses . Additionally, 2-Methylquinoline-4-carboxamide may influence metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 2-Methylquinoline-4-carboxamide is transported and distributed through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in specific cellular compartments . This distribution pattern is crucial for its therapeutic efficacy, as it ensures that the compound reaches its target sites within the cells .
Subcellular Localization
The subcellular localization of 2-Methylquinoline-4-carboxamide plays a significant role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cell signaling and metabolism . Additionally, it may be directed to specific organelles, such as the mitochondria, through targeting signals or post-translational modifications . This localization is essential for its ability to modulate cellular processes and exert its therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinoline-4-carboxamide typically involves the functionalization of the quinoline ring. One common method is the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid . This reaction produces 2-methylquinoline, which can then be further functionalized to produce 2-Methylquinoline-4-carboxamide.
Industrial Production Methods
Industrial production methods for 2-Methylquinoline-4-carboxamide often involve large-scale reactions using similar synthetic routes as those used in laboratory settings. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also common in industrial settings to improve yield and reduce environmental impact .
化学反応の分析
Types of Reactions
2-Methylquinoline-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in the presence of a suitable solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxide derivatives, while reduction can produce various reduced quinoline derivatives .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2-Methylquinoline: A precursor in the synthesis of 2-Methylquinoline-4-carboxamide.
4-Hydroxyquinoline: Another derivative with significant biological activities
Uniqueness
2-Methylquinoline-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2-methylquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7-6-9(11(12)14)8-4-2-3-5-10(8)13-7/h2-6H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTOAZYKFYMYMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166382 | |
| Record name | 2-Methylquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15821-13-3 | |
| Record name | 2-Methyl-4-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15821-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylcinchoninamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015821133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15821-13-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylquinoline-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methylcinchoninamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NVK968936 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How are 2-methylquinoline-4-carboxamide derivatives synthesized, and what is their potential application in cancer treatment?
A1: A recent study [] explored the synthesis of novel N-(2-aminophenyl)-2-methylquinoline-4-carboxamide derivatives and their (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide counterparts. These compounds were synthesized and evaluated for their anticancer activity. While the specific details of the synthesis are beyond the scope of this Q&A, the research highlights the potential of these derivatives as anticancer agents. Further research is needed to explore their mechanisms of action and efficacy in vivo.
Q2: Can you provide an example of how the chemical structure of a benzylidene compound influences its reaction with potassium cyanide, particularly in the context of 2-methylquinoline-4-carboxamide formation?
A2: Research [] shows that the position of a nitro group on a benzylidene derivative of acetylacetone significantly impacts its reaction with potassium cyanide. For instance, the o-nitrobenzylidene derivative can cyclize to form a 3-acetyl-2-methylquinoline-4-carboxamide 1-oxide. This reaction highlights how subtle changes in the starting material's structure, specifically the position of the nitro group, can lead to different products, in this case, a 2-methylquinoline-4-carboxamide derivative.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



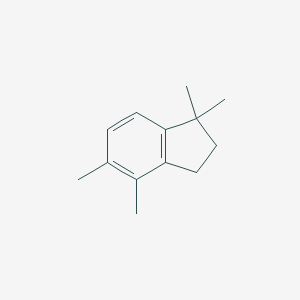
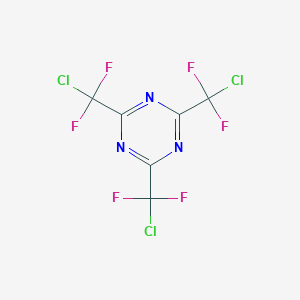
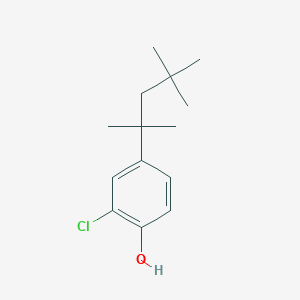
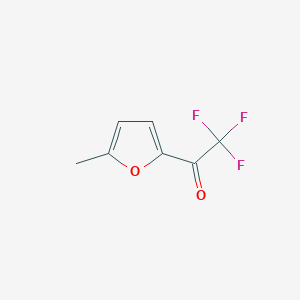
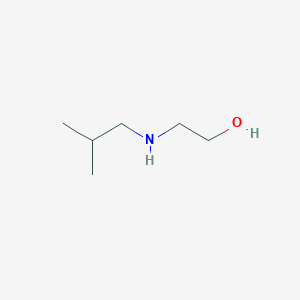
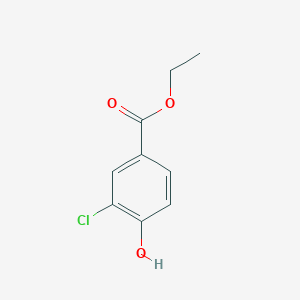
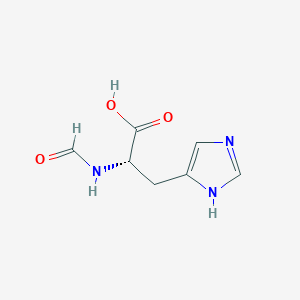
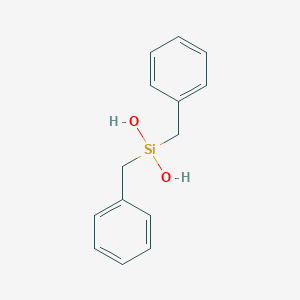
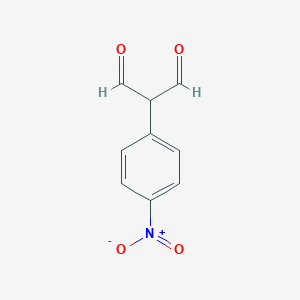
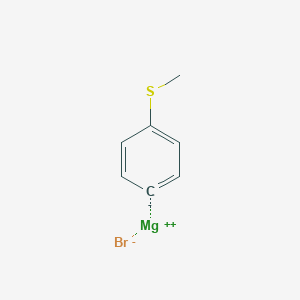
![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)
